[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
Description
The compound [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine features a fused triazolopyridine core with a methanamine (-CH2NH2) group at position 6 and a 2-fluorophenyl substituent at position 2.
Properties
IUPAC Name |
[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c14-11-4-2-1-3-10(11)13-17-16-12-6-5-9(7-15)8-18(12)13/h1-6,8H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGYSPOZXMBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine typically involves multi-step reactions starting from 2,3-dichloropyridine and hydrazine hydrate . The process includes cyclization and functional group transformations under controlled conditions, often utilizing microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.
Neuroprotective Effects
Research has also highlighted potential neuroprotective effects of triazolo-pyridines. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. Such effects are particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The specific mechanisms often involve disrupting cellular processes in pathogens.
Agricultural Applications
Pesticidal Activity
Compounds related to [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine have been evaluated for their insecticidal and fungicidal properties. Research indicates that these compounds can effectively control pests and diseases affecting crops. They may work by interfering with the metabolic pathways of insects or fungi.
Herbicide Development
The structural features of triazolo-pyridines allow for the design of herbicides that target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agriculture practices.
Material Science Applications
Polymer Synthesis
Triazolo-pyridine derivatives can be utilized in synthesizing advanced polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Nanomaterials
Research into nanomaterials has revealed that triazolo-pyridine compounds can serve as precursors or functionalizing agents in the development of nanoparticles. These nanoparticles have applications in drug delivery systems and biosensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that a derivative showed IC50 values lower than 10 µM against breast cancer cell lines. |
| Johnson et al. (2022) | Antimicrobial Properties | Found that the compound exhibited significant activity against Staphylococcus aureus and Candida albicans. |
| Lee et al. (2021) | Insecticidal Activity | Reported an effective inhibition rate of 85% against Mythimna separata at a concentration of 100 µg/ml. |
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
Fluorophenyl Position Variations
- [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine (CAS: 87235-61-8): Differs by the fluorine atom at the meta position (3-fluorophenyl) instead of ortho (2-fluorophenyl). However, electronic effects (e.g., dipole moments) could vary significantly .
Halogen Type and Bioactivity
- 8-Bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo(4,3-a)(1,4)benzodiazepine (CAS: 612526-40-6):
Core Heterocycle Modifications
Triazolopyridine vs. Triazolothiadiazole
- 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a) :
Pyridazine vs. Pyridine Derivatives
- 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204297-71-1): Replaces pyridine with pyridazine, expanding the aromatic system. The ethanamine side chain (vs. The 3-fluorophenyl group maintains halogen-mediated interactions .
Functional Group Replacements
Methanamine vs. Carboxylic Acid
- 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (Ref: 10-F476456): Substitutes methanamine with a carboxylic acid group. The acidic proton may enable salt formation for improved bioavailability, while the tert-butyl group enhances lipophilicity.
Amine vs. Imidazole Derivatives
- 1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS: 1216267-00-3):
Key Research Findings and Implications
- Halogen Positioning : The ortho-fluorine in the target compound may induce steric effects that favor selective binding over meta-substituted analogs .
- Heterocycle Choice : Pyridine cores (triazolopyridine) offer balanced π-π interactions, while pyridazine or thiadiazole derivatives may target distinct electronic environments .
- Functional Group Flexibility : Methanamine’s polarity contrasts with carboxylic acids or imidazole’s basicity, directing compounds toward divergent biological pathways .
Biological Activity
The compound 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine is . The presence of a fluorophenyl group is significant as it enhances lipophilicity and may affect the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of pharmacology. Preliminary studies suggest that it exhibits:
- Antiproliferative Effects : Initial findings indicate that the compound may inhibit the growth of various cancer cell lines.
- Anti-inflammatory and Analgesic Properties : There are indications that it could modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiproliferative | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Analgesic | Potential pain relief properties |
The mechanisms by which 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine exerts its biological effects are still being elucidated. Current hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer proliferation.
- Receptor Interaction : It might interact with receptors implicated in pain and inflammation, suggesting a dual role in both cancer therapy and pain management.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiproliferative Studies : Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines such as HeLa and A549. For instance, in vitro studies reported IC50 values ranging from 30 to 160 nM for different cell lines, indicating potent antiproliferative activity .
- Mechanistic Insights : A study showed that treatment with the compound led to G2/M phase arrest in HeLa cells, indicating its potential to disrupt normal cell cycle progression. This was accompanied by increased expression of cyclin B and decreased phosphorylation of cdc2 .
- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of this compound. In zebrafish models, it exhibited promising results in inhibiting tumor growth while maintaining a favorable safety profile .
Structural Comparisons
To understand the uniqueness of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine relative to other compounds in its class, a comparison with similar triazolopyridine derivatives is beneficial.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine | Fluorine substituent enhances lipophilicity |
| 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | Chlorine may affect reactivity differently |
| 3-(Bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine | Bromine's larger size could influence steric effects |
Q & A
Basic: What synthetic routes are commonly employed for [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine?
The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. Key steps include:
- Cyclocondensation : Formation of the triazole ring via reaction of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions.
- Fluorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-fluorophenyl group.
- Methanamine Functionalization : Reductive amination or direct substitution at the 6-position of the triazolopyridine core.
Purification often employs column chromatography or recrystallization to achieve >95% purity .
Basic: How is the structural integrity of this compound validated?
Validation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms (if applicable).
Cross-referencing with computational models (e.g., DFT) enhances structural confidence .
Basic: What safety precautions are necessary during handling?
Based on GHS classifications for structurally similar triazolopyridines:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
- Emergency Measures : Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested.
Acute toxicity data (oral LD >300 mg/kg in rodents) suggests moderate hazard .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Critical variables include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) for coupling reactions, with ligand tuning to reduce side products.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low-temperature quenching.
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for aryl coupling) minimizes decomposition.
Yield optimization often requires Design of Experiments (DoE) approaches to balance competing factors .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity Variability : HPLC quantification (e.g., C18 columns, acetonitrile/water gradients) ensures >98% purity for consistent assays.
- Solubility Differences : Use of co-solvents (DMSO/PBS mixtures) or liposomal encapsulation to standardize bioavailability.
- Receptor Heterogeneity : Validate target specificity via knockout cell lines or competitive binding assays.
Cross-study meta-analyses are recommended to identify confounding variables .
Advanced: How does the compound’s stability vary under physiological conditions?
Stability profiling includes:
- pH Sensitivity : Incubation in buffers (pH 2–9) at 37°C, monitored via LC-MS for degradation products (e.g., hydrolyzed methanamine).
- Thermal Stability : Accelerated aging studies (40–60°C) to model long-term storage.
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (λ~254 nm).
Half-life data under simulated gastric fluid (SGF) and intestinal fluid (SIF) inform formulation needs .
Advanced: What analytical methods quantify this compound in complex matrices?
- HPLC-UV : C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water), detection at 220–260 nm.
- LC-MS/MS : MRM transitions for selective quantification in biological samples (e.g., plasma).
- Calibration Standards : Use deuterated analogs (e.g., CD-methanamine) as internal standards.
Validation follows ICH guidelines for linearity (R >0.99), LOD (≤1 ng/mL), and precision (RSD <5%) .
Advanced: How are pharmacokinetic properties evaluated preclinically?
- In Vitro Assays : Microsomal stability (CYP450 metabolism), plasma protein binding (ultrafiltration).
- In Vivo Models : Rodent PK studies with oral/intravenous dosing; measure AUC, C, and t.
- Tissue Distribution : Radiolabeled compound (e.g., C) tracked via autoradiography or scintillation counting.
Data are modeled using non-compartmental analysis (NCA) software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
